Product packaging for (5-Bromopyridin-3-yl)methanamine(Cat. No.:CAS No. 135124-70-8)

(5-Bromopyridin-3-yl)methanamine

Cat. No.: B163011
CAS No.: 135124-70-8
M. Wt: 187.04 g/mol
InChI Key: OQUHYNMITHDQLD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of organic chemistry. numberanalytics.com Their importance stems from their versatile nature, serving as building blocks, intermediates, ligands, and catalysts in a wide array of synthetic transformations. numberanalytics.comresearchgate.net The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and polarity, which influence its reactivity compared to its carbocyclic analog, benzene (B151609). fiveable.me This unique reactivity allows pyridine derivatives to participate in a variety of reactions, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and novel materials. numberanalytics.comresearchgate.net

The presence of the pyridine nucleus is a common feature in many biologically active compounds and natural products, including vitamins and alkaloids. researchgate.net This has led to extensive research into the synthesis and modification of pyridine derivatives to develop new therapeutic agents and other functional molecules. researchgate.net

Role of Brominated Pyridine Methanamines as Versatile Synthetic Intermediates

Brominated pyridine methanamines are a specific class of pyridine derivatives that offer enhanced synthetic utility. The bromine atom, a halogen, serves as a versatile functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the bromine-bearing position of the pyridine ring.

The methanamine group (-CH₂NH₂), on the other hand, provides a primary amine functionality. This amine group can act as a nucleophile or be modified to introduce other functional groups, further expanding the synthetic possibilities. The combination of a reactive bromine atom and a versatile methanamine group on the same pyridine scaffold makes brominated pyridine methanamines highly valuable intermediates for the construction of complex molecular architectures.

Overview of the Chemical Compound's Research Relevance

(5-Bromopyridin-3-yl)methanamine, as a member of the brominated pyridine methanamine family, is a key intermediate in various research areas. Its bifunctional nature allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses. For instance, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-nitrogen bond, while the methanamine group can be acylated or alkylated to introduce further diversity.

This compound and its derivatives are of interest in medicinal chemistry for the development of new therapeutic agents. For example, related pyridine-containing structures have been investigated for their potential antibacterial properties. nih.gov The ability to readily modify both the 5- and 3-positions of the pyridine ring allows for the systematic exploration of the structure-activity relationships of new compounds.

Furthermore, this compound serves as a precursor for the synthesis of other valuable chemical reagents and building blocks. For example, it can be used to synthesize more complex substituted pyridines like 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine and (5-Bromopyridin-3-yl)(phenyl)methanamine. bldpharm.combldpharm.com The synthesis of related compounds such as 1-(5-broMopyridin-3-yl)cyclopropanecarbonitrile highlights the utility of the pyridine-3-yl core in generating diverse chemical entities. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B163011 (5-Bromopyridin-3-yl)methanamine CAS No. 135124-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUHYNMITHDQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629407
Record name 1-(5-Bromopyridin-3-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135124-70-8
Record name 1-(5-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)-5-bromopyridine
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Synthetic Methodologies and Strategies for 5 Bromopyridin 3 Yl Methanamine and Its Analogues

General Approaches to the Synthesis of (5-Bromopyridin-3-yl)methanamine

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyridine (B92270) derivatives. A common strategy involves the reduction of a corresponding nitrile or amide. For instance, 5-bromonicotinonitrile (B16776) can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Another approach begins with 3,5-dibromopyridine (B18299). A Grignard exchange reaction can be performed to selectively replace one of the bromine atoms, followed by formylation to yield 5-bromopyridine-3-carbaldehyde. google.com This aldehyde can then be converted to the desired amine through reductive amination.

A patent describes a method for synthesizing 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine using a Grignard reagent and a formylating agent in the presence of tetramethylethylenediamine as a stabilizer, which improves the yield and reduces impurities. google.com The resulting aldehyde is a direct precursor to this compound.

The table below summarizes a selection of synthetic precursors and the general reaction types used to obtain this compound and its direct precursors.

Starting MaterialReagent(s)ProductReaction Type
5-BromonicotinonitrileLithium Aluminum Hydride or H₂/CatalystThis compoundReduction
3,5-DibromopyridineIsopropylmagnesium chloride, N,N-Dimethylformamide5-Bromopyridine-3-carbaldehydeGrignard Reaction, Formylation
5-Bromopyridine-3-carbaldehydeAmmonia, Reducing Agent (e.g., NaBH₃CN)This compoundReductive Amination

Utilization as a Building Block in Complex Molecular Architectures

The dual functionality of this compound makes it a versatile building block for introducing specific structural motifs into larger, more complex molecules. whiterose.ac.uk Its application is particularly prevalent in the synthesis of pharmaceutically active compounds.

The aminomethyl group of this compound provides a reactive handle for forming amide, sulfonamide, urea (B33335), and other linkages through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and other electrophiles. This allows for the straightforward incorporation of the 5-bromopyridinylmethyl fragment into a target molecule.

The bromine atom on the pyridine ring serves as a versatile functional group for further elaboration through various cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, alkyl, and other substituents at the 5-position of the pyridine ring. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. benthamscience.comresearchgate.net This two-stage reactivity allows for the sequential construction of complex molecules with a high degree of structural diversity.

For example, a novel series of N-alkyl/aryl substituted phthalimide (B116566) analogs containing a 2-bromopyridyl functionality were synthesized using the Buchwald-Hartwig C-N coupling reaction. benthamscience.com

Key Reaction Types Employing this compound and Related Structures

The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amine and the susceptibility of the carbon-bromine bond to transition metal-catalyzed cross-coupling reactions.

The primary amine of this compound readily participates in nucleophilic substitution reactions. libretexts.orgyoutube.com This is a fundamental reaction type where the amine acts as a nucleophile, attacking an electrophilic center and displacing a leaving group. libretexts.org This allows for the formation of new carbon-nitrogen bonds, which is a cornerstone of many synthetic strategies.

A common application is the acylation of the amine with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

The table below provides examples of nucleophilic substitution reactions involving this compound.

ElectrophileReagent/ConditionsProduct Type
Acetyl ChlorideBase (e.g., Triethylamine)N-((5-bromopyridin-3-yl)methyl)acetamide
Benzenesulfonyl ChlorideBase (e.g., Pyridine)N-((5-bromopyridin-3-yl)methyl)benzenesulfonamide
Benzyl BromideBase (e.g., K₂CO₃)(5-Bromopyridin-3-yl)-N-(phenylmethyl)methanamine

Condensation reactions involving this compound are crucial for the formation of various heterocyclic systems and for linking molecular fragments. researchgate.net These reactions typically involve the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine (Schiff base) intermediate, which can then be reduced or undergo further transformations. beilstein-journals.orgmdpi.com

For example, condensation with a β-dicarbonyl compound can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocyclic structures. The reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

This compound and its derivatives are valuable precursors in cyclization reactions to form a variety of heterocyclic ring systems. iajps.comresearchgate.net These reactions often leverage the reactivity of both the amine and the bromine-substituted pyridine ring.

Intramolecular cyclization can occur if a suitable reactive group is introduced elsewhere in the molecule, allowing for the formation of fused ring systems. For instance, if the amine is acylated with a substrate containing a leaving group, subsequent intramolecular nucleophilic substitution can lead to the formation of a lactam.

Intermolecular cyclization reactions are also common. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be adapted using derivatives of this compound to construct tetrahydro-β-carboline scaffolds.

Furthermore, the bromine atom can participate in cyclization reactions following an initial cross-coupling step. For example, a Suzuki coupling to introduce an ortho-aminoaryl group can be followed by an intramolecular cyclization to form tricyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in building molecular complexity.

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. uni.luuni.lu While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the reactivity of structurally similar compounds provides a strong indication of viable synthetic routes.

For instance, the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. chemspider.com These reactions typically employ a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate (B84403) (K₃PO₄). chemspider.com The reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures, generally between 85 °C and 95 °C. nih.gov It is noteworthy that in these reactions, the presence of either electron-donating or electron-withdrawing substituents on the arylboronic acid did not significantly impact the reaction rates or yields. chemspider.com Given the structural similarities, it is highly probable that this compound would undergo Suzuki coupling under similar conditions, reacting with a variety of aryl- and heteroarylboronic acids to yield the corresponding 5-aryl- or 5-heteroaryl-pyridin-3-yl)methanamine derivatives. The primary amino group of the methanamine moiety might require protection, for example, as an amide, to prevent side reactions, a strategy also employed with the analogous 5-bromo-2-methylpyridin-3-amine which was converted to its acetamide (B32628) before coupling. chemspider.comnih.gov

A representative table of reaction conditions based on analogous Suzuki couplings is presented below:

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95
Pd(OAc)₂/SPhosK₃PO₄Dioxane/Water60
Buchwald-Hartwig Amination Conditions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemrxiv.orgnih.gov This reaction is instrumental in synthesizing aryl amines from aryl halides. The bromo substituent of this compound makes it a suitable substrate for such transformations, allowing for the introduction of a wide range of amino functionalities at the 5-position of the pyridine ring.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. chemrxiv.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. princeton.edu

While specific examples with this compound are not readily found, the Buchwald-Hartwig amination of other bromopyridines is well-established. For instance, the amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes. nih.gov A typical procedure for a Buchwald-Hartwig amination of a bromopyridine involves heating the bromopyridine with an amine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine ligand such as (±)-BINAP, and a base like sodium tert-butoxide (NaOtBu) in an inert solvent like toluene. chemspider.com

Other Functional Group Transformations and Derivatizations

Beyond cross-coupling reactions at the bromine site, the aminomethyl group of this compound offers a handle for various functional group transformations, primarily through N-acylation and N-alkylation.

N-Alkylation: The primary amine of this compound can be alkylated to form secondary or tertiary amines. This can be achieved by reacting it with alkyl halides. For instance, the reaction with methyl iodide in the presence of a base would yield 1-(5-Bromopyridin-3-yl)-N-methylmethanamine. More complex alkyl groups can also be introduced. For example, reaction with acrylonitrile (B1666552) can lead to the formation of 3-[(5-Bromopyridin-3-yl)methylamino]propanenitrile. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide formed. princeton.edunih.govmdpi.com

N-Acylation: The aminomethyl group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) would yield N-((5-bromopyridin-3-yl)methyl)acetamide. This transformation is often used as a protecting strategy for the amine group during other synthetic manipulations.

Synthetic Routes to Specific Classes of Derivatives of this compound

The unique structure of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including azetidines and pyrazolopyrimidines.

Synthesis of Azetidine (B1206935) Derivatives

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. magtech.com.cn The synthesis of azetidine derivatives from this compound would typically involve the formation of a new carbon-nitrogen bond to close the four-membered ring. One plausible strategy involves the reaction of the aminomethyl group with a three-carbon electrophile.

A general approach to synthesizing 1,3-disubstituted azetidines involves the alkylation of a primary amine with an in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. organic-chemistry.org Applying this to this compound, the amine would act as the nucleophile, attacking the electrophilic carbons of the propanediol (B1597323) derivative to form the azetidine ring. Another approach could be the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, after N-alkylation with a molecule containing a leaving group at the γ-position, an intramolecular nucleophilic substitution could lead to the formation of the azetidine ring. google.com

Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine Analogues

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. nih.gov The (5-Bromopyridin-3-yl)methyl moiety can be incorporated into this scaffold, as exemplified by the known compound 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. uni.lu

The synthesis of such analogues typically involves the reaction of a 7-halopyrazolo[1,5-a]pyrimidine with the corresponding amine. In this case, this compound would serve as the amine nucleophile, displacing a halogen (e.g., chlorine or bromine) from the 7-position of a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) core. The reaction is generally carried out in a suitable solvent, often at elevated temperatures, and may be facilitated by the presence of a base. The synthesis of the pyrazolo[1,5-a]pyrimidine core itself can be achieved through various methods, such as the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.net The subsequent introduction of the (5-Bromopyridin-3-yl)methylamino side chain at the 7-position provides access to the target derivatives.

Synthesis of Imidazopyridine-based Structures

The construction of the imidazo[1,2-a]pyridine (B132010) core, a privileged scaffold in medicinal chemistry, typically proceeds via the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or related synthons. nih.govfrontiersin.org However, this compound, being a 3-aminomethylpyridine, is not a direct precursor for this classical transformation. A plausible synthetic strategy involves the initial conversion of the starting material into a suitable 2,3-disubstituted pyridine that can undergo subsequent cyclization.

One potential, albeit multi-step, pathway could involve the introduction of an amino group at the 2-position of the pyridine ring. For instance, the synthesis of 2,3-diaminopyridine (B105623) from 2-amino-3-nitropyridine (B1266227) is a known transformation. researchgate.net A similar approach could be envisioned for a derivative of this compound.

A more direct, though less common, approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. For example, the reaction of 2-(aminomethyl)pyridine with nitroethane in the presence of phosphorous acid in polyphosphoric acid (PPA) has been shown to yield imidazo[1,5-a]pyridines. nih.gov While this method yields a different isomer from the more common imidazo[1,2-a]pyridines, it demonstrates a cyclization strategy involving the aminomethyl group at a position adjacent to the ring nitrogen. The application of this methodology to this compound would be a novel extension.

Another strategy for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with propargyl halides through a formimidamide intermediate. wikipedia.org While this again requires a 2-aminopyridine, it highlights the utility of three-carbon units in constructing the fused imidazole (B134444) ring.

A novel (3+2) cycloaddition reaction for the synthesis of imidazo[1,2-a]pyridines has been developed using propargyl alcohols and 2-aminopyridines, promoted by NaIO4/TBHP. google.com This method offers a broad substrate scope and high functional group tolerance. Adapting this methodology would necessitate the conversion of this compound to a suitable 2-aminopyridine precursor.

Detailed research into the direct cyclization of this compound derivatives is needed to establish efficient routes to imidazopyridine structures. The table below summarizes a potential multi-step approach.

Table 1: Proposed Multi-Step Synthesis of a Substituted Imidazopyridine

StepStarting MaterialReagents and ConditionsIntermediate/ProductNotes
1This compound1. Nitrating agent (e.g., HNO₃/H₂SO₄)5-Bromo-3-(nitromethyl)pyridineIntroduction of a nitro group.
25-Bromo-3-(nitromethyl)pyridine1. Protection of amine (e.g., Boc₂O) 2. Introduction of amino group at C2 (e.g., via amination of a 2-halopyridine derivative)2-Amino-5-bromo-3-(aminomethyl)pyridine derivativeFormation of the key 2-aminopyridine precursor.
32-Amino-5-bromo-3-(aminomethyl)pyridine derivative1. Reaction with an α-haloketone (e.g., bromoacetone) 2. CyclizationSubstituted Imidazo[1,2-a]pyridineClassical imidazopyridine synthesis.

Synthesis of Pyridinone Derivatives

The synthesis of pyridinone scaffolds from this compound is not extensively documented, requiring innovative synthetic design. General strategies for pyridinone synthesis often involve the cyclization of acyclic precursors or the modification of existing pyridine rings. researchgate.net One potential route involves the transformation of the aminomethyl group into a functionality capable of participating in a ring-closing reaction.

For instance, the oxidation of the aminomethyl group to a formyl group would yield 5-bromo-3-formylpyridine. This aldehyde could then undergo a condensation reaction with an active methylene (B1212753) compound, followed by cyclization to form a pyridinone ring.

Another approach could involve the N-acylation of the aminomethyl group, followed by an intramolecular cyclization. For example, reaction with a suitable β-keto ester derivative could lead to an intermediate that, upon cyclization, would furnish a pyridinone ring fused to another ring system. The synthesis of N-substituted 3-amino-2-pyridones from ethyl nitroacetate (B1208598) and primary amines has been reported, showcasing a method for constructing the pyridone ring. chemicalbook.com

A novel oxidative amination process has been developed for the synthesis of pyridones from cyclopentenones, which involves an in-situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion and aromatization. illinois.edu While not directly applicable to the starting material, this highlights modern approaches to pyridone synthesis that could potentially be adapted.

The table below outlines a hypothetical pathway for the synthesis of a pyridinone derivative.

Table 2: Hypothetical Synthesis of a Pyridinone Derivative

StepStarting MaterialReagents and ConditionsIntermediate/ProductNotes
1This compound1. Protection of the amino group (e.g., as a phthalimide)N-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dioneProtection of the primary amine.
2N-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione1. Oxidation of the pyridine ring to the N-oxide 2. Rearrangement (e.g., with acetic anhydride)2-Oxo-1,2-dihydro-5-bromo-3-carboxaldehyde derivativeFormation of the pyridone ring and an aldehyde functionality.
32-Oxo-1,2-dihydro-5-bromo-3-carboxaldehyde derivative1. Deprotection of the amine 2. Further functionalizationFunctionalized PyridinoneFinal product generation.

Synthesis of Pyrimidine-based Heterocycles

The construction of pyrimidine-based heterocycles from this compound is a more established area, with the Biginelli reaction being a particularly powerful tool. chemicalbook.comorganic-chemistry.org This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). chemicalbook.comwikipedia.orgmdpi.com

A key transformation to enable the use of this compound in a Biginelli reaction is the oxidation of its aminomethyl group to a formyl group, yielding 5-bromo-3-formylpyridine. Various methods for the oxidation of benzylic amines and alcohols to aldehydes are known and could be adapted for this purpose. For example, the aerobic oxidation of alcohols to aldehydes catalyzed by copper complexes is an efficient method. ichem.md

Once 5-bromo-3-formylpyridine is synthesized, it can be employed as the aldehyde component in the Biginelli reaction. The reaction is typically catalyzed by a Brønsted or Lewis acid. chemicalbook.com A wide range of catalysts have been explored to improve yields and reaction conditions, including ytterbium(III) triflate, indium(III) chloride, and various solid-supported catalysts. mdpi.com This allows for the synthesis of a library of dihydropyrimidinones with diverse substitution patterns by varying the β-dicarbonyl compound and the urea/thiourea component.

The following table presents data on the Biginelli reaction using various aromatic aldehydes, which serves as a model for the expected reactivity of 5-bromo-3-formylpyridine.

Table 3: Examples of Biginelli Reaction for the Synthesis of Dihydropyrimidinones

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaYb(OTf)₃Solvent-free92 mdpi.com
4-ChlorobenzaldehydeEthyl acetoacetateUreaInCl₃Acetonitrile91 mdpi.com
4-NitrobenzaldehydeMethyl acetoacetateUreaPMO-Py-ILSolvent-free95 researchgate.net
BenzaldehydeAcetylacetoneThioureaHPA-ClaySolvent-free94 mdpi.com
3-NitrobenzaldehydeEthyl acetoacetateUrea1,3-dibromo-5,5-dimethylhydantoinMicrowave92

The resulting dihydropyrimidinone, bearing the 5-bromopyridin-3-yl substituent, can be further functionalized. The bromine atom on the pyridine ring is particularly amenable to cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups.

Applications in Medicinal Chemistry and Drug Discovery

(5-Bromopyridin-3-yl)methanamine as a Privileged Scaffold for Pharmaceutical Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is recognized for its ability to form the basis of various kinase inhibitors. rsc.org Similarly, the brominated pyridine (B92270) core of this compound offers a unique combination of features that make it a privileged structure for pharmaceutical development. The bromine atom is a particularly useful handle for synthetic chemists, enabling a variety of cross-coupling reactions to introduce molecular complexity. This reactivity allows for the systematic modification of the scaffold to explore the chemical space around it, a key strategy in optimizing the potency and selectivity of drug candidates.

Biological Activity Profiling of Derived Compounds

The versatility of the this compound scaffold has led to the synthesis and biological evaluation of a wide range of derivatives. These investigations have revealed significant potential in several therapeutic areas, particularly in the treatment of infectious diseases and inflammatory conditions.

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. nih.gov Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.

Derivatives incorporating the pyridine moiety have demonstrated notable antibacterial activity. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against several Gram-positive bacteria, showing potent activity. nih.gov Similarly, 5-nitrofuran-triazole conjugates have shown promising inhibition against Gram-positive pathogenic strains, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 1.17 µg/mL against various bacteria. nih.gov The antibacterial activity of these compounds is often evaluated by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Some thiazolo[4,5-b]pyridine (B1357651) derivatives have shown moderate activity, with one compound in particular displaying a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM. mdpi.com The data below summarizes the antibacterial activity of various pyridine-related derivatives against selected bacterial strains.

Table 1: Antibacterial Activity of Selected Pyridine-Related Derivatives

Compound Type Bacterium Activity (MIC) Reference
Thiazolo[4,5-b]pyridine derivative (3g) Pseudomonas aeruginosa 0.21 µM mdpi.com
Thiazolo[4,5-b]pyridine derivative (3g) Escherichia coli 0.21 µM mdpi.com
5-Nitrofuran-triazole conjugate (8e) Bacillus subtilis 1.17 µg/mL nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (21d) Staphylococcus aureus 2 µg/mL nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone (21d) Staphylococcus epidermidis 1 µg/mL nih.gov

In addition to antibacterial properties, pyridine-based compounds have also been investigated for their efficacy against fungal pathogens. Research has shown that certain brominated pyridine derivatives possess antifungal activities, making them potential candidates for the development of new antifungal agents. For instance, some synthesized thiazolo[4,5-b]pyridine derivatives exhibited notable antifungal activity against fungi of the genus Candida and Saccharomyces. mdpi.com The evaluation of antifungal activity often involves determining the MIC against various fungal strains.

Table 2: Antifungal Activity of Selected Pyridine-Related Derivatives

Compound Type Fungus Activity (MIC) Reference
Thiazolo[4,5-b]pyridine derivative (3g) Candida albicans 0.83 µM mdpi.com
Thiazolo[4,5-b]pyridine derivative (3f) Candida albicans 1.69 µM mdpi.com
Naphthopyran derivative (3c) Aspergillus fumigatus Not specified researchgate.net
Naphthopyran derivative (3c) Candida albicans Not specified researchgate.net

Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov There is ongoing research into new classes of anti-inflammatory agents with improved efficacy and safety profiles. Derivatives of heterocyclic systems, such as isoxazoles and pyridines, have been explored for their anti-inflammatory potential. mdpi.comresearchgate.net For example, some thiazolopyridines have been studied as anti-inflammatory agents. mdpi.com The development of compounds derived from scaffolds like this compound represents a promising avenue for the discovery of novel anti-inflammatory drugs.

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of drug-resistant strains. researchgate.netmdpi.com This has intensified the search for new antitubercular agents with novel mechanisms of action. nih.gov Coumarins and nitrofuran-based compounds are among the classes of molecules that have shown promise in this area. nih.govresearchgate.net

Research into derivatives of this compound and related structures is part of this broader effort. For example, a 5-nitrofuran-triazole conjugate showed promising antitubercular activity against the Mycobacterium tuberculosis H37Rv strain with a MIC value of 0.25 µg/mL. nih.gov Furthermore, a derivative of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione exhibited a MIC of 1.6 μg/mL against Mycobacterium tuberculosis, which was superior to some standard drugs like pyrazinamide (B1679903) and ciprofloxacin (B1669076) in that particular study. mdpi.comresearchgate.net These findings highlight the potential of developing novel pyridine-based compounds for the treatment of tuberculosis.

Anticonvulsant Potential

The search for novel antiepileptic drugs (AEDs) is an ongoing effort in medicinal chemistry, with many studies focusing on heterocyclic compounds as potential candidates. While various nitrogen-containing heterocyclic structures, such as those found in pyrrolidine-2,5-dione and hydantoin (B18101) derivatives, have shown promise in preclinical models, a review of the scientific literature does not indicate that this compound or its direct derivatives have been a significant focus of research for anticonvulsant potential. nih.govnih.gov The development of new AEDs often targets mechanisms like the modulation of sodium or calcium ion channels or the enhancement of GABAergic inhibition. nih.gov Future investigations could potentially explore whether the this compound scaffold can be adapted to interact with these or other neurological targets relevant to epilepsy.

Cardiovascular System Modulatory Activities

Modulation of the cardiovascular system is a critical therapeutic goal for treating conditions like hypertension and heart disease. While various chemical entities are continuously screened for such activities, there is a notable lack of specific research in the published scientific literature investigating the cardiovascular modulatory effects of this compound and its derivatives.

Antitumor and Anticancer Research

The utility of substituted pyridine scaffolds in oncology is an area of active investigation. The antitumor potential of compounds derived from the this compound framework is primarily being explored through the inhibition of key cellular enzymes that, when dysregulated, contribute to cancer progression. A significant focus of this research is on the modulation of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Specifically, the potential of this scaffold is being evaluated in the context of inhibiting enzymes such as Glycogen Synthase Kinase-3 Beta (GSK-3β).

Antiviral Applications

The global need for effective antiviral therapeutics drives extensive research into novel chemical structures capable of inhibiting viral replication and propagation. While various heterocyclic compounds, such as isatin (B1672199) derivatives, have been synthesized and evaluated as broad-spectrum antiviral agents against viruses like H1N1 and HSV-1, current scientific literature does not prominently feature this compound or its derivatives in this context. nih.govnih.gov The exploration of this specific chemical scaffold for antiviral purposes remains a potential area for future research.

Inhibition of Kinases and Receptor Modulation

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes and linked to numerous diseases, including cancer, making it an important therapeutic target. nih.gov The pyridine-containing molecular scaffold is of significant interest in the development of GSK-3β inhibitors.

While direct studies on this compound are limited, research on analogous structures highlights the potential of this chemical class. For instance, a compound identified as COB-187, which features a pyridinyl-methyl group, has been identified as a potent and highly selective inhibitor of GSK-3. nih.govnih.gov The mechanism of action for COB-187 is noteworthy; it binds to GSK-3β in a time-dependent and reversible manner. nih.gov This interaction is critically dependent on a specific cysteine residue (Cys-199) located at the entrance to the enzyme's active site. Mutation of this cysteine to alanine (B10760859) dramatically reduces the inhibitory activity of the compound, demonstrating a specific and targeted binding mechanism. nih.gov The high selectivity of COB-187 for GSK-3 over other kinases underscores the potential for developing targeted therapies based on this type of scaffold. nih.govnih.gov

Table 1: Research Findings on a Pyridinyl-Methyl Analog for GSK-3β Inhibition

Compound Chemical Name Target Key Findings Citation

Myeloid/Lymphoid or Mixed-Lineage Leukemia Protein 1 (MLL1) is a histone methyltransferase that plays a critical role in regulating gene expression, particularly during hematopoiesis. Its dysregulation is a hallmark of certain aggressive forms of acute leukemia. nih.gov Consequently, inhibiting MLL1 activity is a promising strategy for cancer therapy. The primary approach to MLL1 inhibition involves disrupting its interaction with the core complex protein WDR5, which is essential for its enzymatic activity. nih.gov

A review of the scientific literature indicates that research into MLL1 inhibitors has predominantly focused on peptidomimetics and other complex molecules designed to block the MLL1-WDR5 protein-protein interface. nih.govselleckchem.com There are no direct studies linking this compound or its immediate derivatives to the inhibition of MLL1.

Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, which lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), are a hallmark of several cancers, including gliomas and acute myeloid leukemia. google.comepo.org This has spurred the development of targeted inhibitors against mutant IDH1. While this compound is not a known direct inhibitor of IDH1, its structural motif is found within more complex heterocyclic compounds designed as enzyme inhibitors. The development of small molecule inhibitors targeting mutant IDH1 is an active area of research, with several compounds progressing into clinical trials. google.comgoogle.com

Ubiquitin Specific Peptidase 1 / Ubiquitin-Associated Protein 1 (USP1/UAF1) Deubiquitinase Inhibition

The USP1/UAF1 deubiquitinase complex is a critical regulator of DNA damage response pathways, making it an attractive target for cancer therapy, particularly to overcome resistance to platinum-based drugs. cymitquimica.comgoogle.com.na Inhibitors of USP1/UAF1, such as ML323, have demonstrated the ability to potentiate the cytotoxicity of cisplatin (B142131) in cancer cells. cymitquimica.com The synthesis of potent and selective USP1/UAF1 inhibitors often involves the assembly of complex heterocyclic scaffolds. The utility of this compound as a precursor for such scaffolds is an area of interest in synthetic medicinal chemistry.

Modulation of Drug Metabolism Pathways

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of drugs and xenobiotics. Inhibition of these enzymes can lead to significant drug-drug interactions.

CYP1A2 is a key enzyme in the metabolism of numerous drugs and pro-carcinogens. epo.org The inhibition of CYP1A2 can alter the pharmacokinetic profiles of co-administered drugs, a critical consideration in drug development. While there is no direct evidence of this compound itself being a potent CYP1A2 inhibitor, its structural features, particularly the pyridine ring, are present in various known CYP inhibitors. The investigation of novel heterocyclic compounds as selective CYP inhibitors is an ongoing effort to minimize adverse drug reactions. epo.org

Interaction with Thrombus Formation Pathways

Research into novel antiplatelet and antithrombotic agents is crucial for the management of cardiovascular diseases. The development of compounds that can modulate pathways involved in thrombus formation is a key objective in this field. The role of this compound in this context is primarily as a synthetic intermediate for creating diverse molecular architectures that can be screened for activity against targets within the coagulation cascade or platelet activation pathways.

Role in the Development of Agrochemicals and Fine Chemicals

The pyridine moiety is a common feature in many agrochemicals due to its favorable biological and physicochemical properties. This compound, as a functionalized pyridine, is a valuable starting material in this sector.

Patent literature indicates the use of this compound in the synthesis of compounds for parasite control. google.com Specifically, it has been employed as a reactant in the preparation of novel compositions aimed at controlling ectoparasites. This highlights its utility in generating new chemical entities with potential applications in animal health and crop protection.

Furthermore, this compound and its derivatives are listed in the catalogs of several suppliers of fine chemicals, underscoring their role as building blocks for chemical synthesis in various research and industrial applications. cymitquimica.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Patterns and Structural Modifications on Biological Activity

The biological activity of derivatives based on the bromopyridine scaffold is highly sensitive to the nature and position of various substituents. mdpi.com Research into novel pyridine (B92270) derivatives synthesized from related precursors like 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated that structural modifications significantly influence their biological profiles. mdpi.com

For instance, in a study involving Suzuki cross-coupling reactions to create a series of novel pyridine derivatives, the type of substituent on an attached aryl group was found to have a marked effect on the compound's anti-thrombolytic and biofilm inhibition activities. mdpi.com The introduction of an acyl group on the amino moiety of one analogue resulted in a significant increase in its ability to lyse blood clots compared to the parent compound. mdpi.com This highlights that even small modifications can lead to substantial changes in biological function.

Compound DerivativeModificationObserved Biological ActivityKey Finding
Series 4b vs. 2bAcyl group attached to the amino group.Highest anti-thrombolytic activity (41.32% lysis). mdpi.comThe acyl group significantly enhanced activity. mdpi.com
Series 4cSpecific arylboronic acid derivative.Lowest anti-thrombolytic activity. mdpi.comSubstituent choice is critical for efficacy. mdpi.com
Series 4fAryl group with specific substituents.Most potent biofilm inhibition against E. coli (91.95%). mdpi.comSpecific substitutions drive antibacterial potency. mdpi.com
Series 4hIodo substituent on the aryl group.Lowest biofilm inhibition value. mdpi.comCertain substituents can be detrimental to activity. mdpi.com

Elucidation of the Role of Pyridine and Aminomethyl Moieties in Ligand-Target Interactions

The two key components of the title compound, the pyridine ring and the aminomethyl group, each play a crucial role in its interaction with biological targets.

The pyridine ring is a nitrogen-containing heterocycle that is a common feature in many biochemically active molecules, including vitamins and coenzymes. ijnrd.org Its nitrogen atom is more electronegative than the carbon atoms, leading to a withdrawal of electron density from the ring and giving the nitrogen a partial negative charge. ijnrd.org This makes the nitrogen atom an effective hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target, such as an enzyme or receptor. ijnrd.org The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the pyridine ring is often used as a bioisostere for other functional groups like benzene (B151609) rings, offering advantages in solubility and pharmacokinetic properties. ajrconline.org

The aminomethyl moiety (-CH₂NH₂) provides a flexible linker that can orient the pyridine core into an optimal binding position. The primary amine group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target protein. This combination of a flexible linker and a hydrogen bond donor/acceptor makes the aminomethyl group a key contributor to binding affinity.

Design Principles for Optimizing Potency, Selectivity, and Biological Performance

Optimizing a lead compound derived from (5-Bromopyridin-3-yl)methanamine involves applying established drug design principles to enhance its therapeutic properties.

Rational drug design is a strategy that leverages the knowledge of a biological target to create molecules that interact with it in a specific and predictable way. slideshare.net This process begins with an active lead compound and involves making systematic chemical modifications to improve its potency and selectivity while minimizing side effects. slideshare.netbbau.ac.in For derivatives of this compound, this could involve modifying the substituents on the pyridine ring to improve binding affinity or altering the aminomethyl side chain to enhance pharmacokinetic properties. The goal is to build upon an existing active scaffold to develop a superior drug candidate through iterative design and testing. bbau.ac.in

Fragment-based drug design (FBDD), or fragment-based lead discovery (FBLD), is an alternative approach for finding lead compounds. wikipedia.org It begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), for weak but efficient binding to a biological target. wikipedia.orgnih.govnih.gov Because of their low complexity, these fragments can provide high-quality starting points for building more potent molecules. nih.gov

The this compound scaffold itself (molecular weight approx. 187 g/mol ) fits the "Rule of Three," a guideline for ideal fragments (MW < 300, ClogP < 3, H-bond donors/acceptors < 3). wikipedia.orgnih.gov This scaffold could be identified in a fragment screen and then "grown" by adding functional groups to explore and fill the adjacent binding pocket. youtube.com Alternatively, different fragments that bind to separate but nearby sites on a target can be linked together to create a single, high-affinity molecule. youtube.com FBDD allows for a more efficient exploration of chemical space and can lead to novel lead compounds with better ligand efficiency. nih.gov

Application of Computational Chemistry and Modeling in SAR Elucidation

Computational tools are indispensable in modern drug discovery for predicting how a molecule will behave and for understanding its structure-activity relationships at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is crucial for understanding the SAR of this compound derivatives. For example, in a study of related ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues, molecular docking was used to investigate how these compounds could act as potential inhibitors of the SARS-CoV-2 main protease. researchgate.net

The process involves placing the ligand in the binding site of the target protein and calculating the most likely binding poses and their associated binding energies. By analyzing the docked conformation, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This analysis helps explain why certain structural modifications lead to higher activity and provides a rational basis for designing new analogues with improved binding affinity and, consequently, greater potency. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules, thus prioritizing synthetic efforts and reducing the costs associated with drug discovery. For derivatives of this compound, QSAR studies would typically involve the generation of a dataset of analogues with varying substituents and the subsequent measurement of their biological activities against a specific target.

The development of a QSAR model for this compound derivatives would follow a structured process. Initially, a series of analogues would be synthesized, modifying specific regions of the molecule, such as the pyridine ring, the aminomethyl side chain, or the bromine atom. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a particular enzyme, would then be determined.

Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule and its ability to fit into a biological target's binding site.

Hydrophobic descriptors: Like the partition coefficient (logP) or distribution coefficient (logD), which measure the lipophilicity of the compound and its ability to cross cell membranes.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.

Once the descriptors and biological activities are tabulated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. The goal is to derive a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).

A hypothetical QSAR study on a series of this compound analogues might reveal that the inhibitory activity is positively correlated with the hydrophobicity of substituents on the pyridine ring and negatively correlated with the steric bulk of groups attached to the amine. Such a model would be represented by an equation similar to:

pIC50 = c0 + c1logP + c2MR

where pIC50 is the negative logarithm of the IC50 value, logP represents the hydrophobicity, MR is the molar refractivity (a measure of steric bulk), and c0, c1, and c2 are the regression coefficients determined from the analysis.

The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds.

While a specific QSAR study with a comprehensive data table for this compound derivatives is not publicly available, the following table illustrates the type of data that would be generated and used in such a study, based on general principles of SAR for pyridine-containing compounds. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues

Compound IDR1 SubstituentR2 SubstituentlogPMolar Refractivity (MR)pIC50
1 HH1.8545.25.2
2 4-ClH2.5550.35.8
3 4-FH1.9945.75.4
4 4-CH3H2.3550.05.6
5 HCH32.1549.85.1
6 HC2H52.4554.44.9
7 2-ClH2.5050.35.7
8 2-OCH3H1.7050.15.3

This table is for illustrative purposes only and does not represent actual experimental data.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds. These techniques aim to identify novel chemical scaffolds or functional groups that retain or improve biological activity while enhancing other properties such as selectivity, metabolic stability, and patentability. cncb.ac.cn The this compound core has been utilized as a starting point for such explorations.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's three-dimensional arrangement of key interacting groups. The goal is to discover new chemotypes with similar or improved biological profiles. mdpi.com

A notable example of scaffold hopping involving the this compound moiety is in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. In one study, a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were designed and synthesized using a molecular hybridization and scaffold hopping approach. The design strategy involved incorporating the dipyridine moiety from the known CSF1R inhibitor Pexidartinib. In this context, this compound or its derivatives can serve as a key building block or a template from which to "hop" to a new scaffold. For instance, the pyridin-3-ylmethanamine portion of a molecule could be retained while the brominated pyridine ring is replaced by a different heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine. This can lead to compounds with altered physicochemical properties and potentially improved pharmacological profiles.

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. This is a more conservative approach than scaffold hopping and is often used to fine-tune the properties of a lead compound.

In the context of this compound, several bioisosteric replacements can be envisioned:

Bromine Replacement: The bromine atom at the 5-position of the pyridine ring is a key feature. It can be replaced by other halogens (e.g., chlorine or fluorine) to modulate the electronic properties and lipophilicity of the molecule. Non-halogen bioisosteres for bromine could include groups like a cyano (-CN) or a trifluoromethyl (-CF3) group, which are also electron-withdrawing but have different steric and hydrogen-bonding properties.

Pyridine Ring Analogs: The pyridine ring itself can be replaced by other five- or six-membered heterocyclic rings, such as pyrimidine, pyrazine, or even non-aromatic rings, to alter basicity, solubility, and metabolic stability. For example, replacing the pyridine nitrogen with a carbon atom would yield a brominated benzylamine (B48309) derivative, significantly changing the compound's properties.

Aminomethyl Linker Modification: The aminomethyl group can be modified to alter its basicity and hydrogen bonding capacity. For instance, methylation of the amine can influence its pKa and interaction with the biological target. The methylene (B1212753) linker can also be extended or replaced with other small groups.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold and the rationale behind these modifications.

Table 2: Bioisosteric Replacements for this compound

Original MoietyBioisosteric ReplacementRationale for Replacement
5-Bromo5-ChloroModulate electronics and lipophilicity; potentially improve metabolic stability.
5-Bromo5-CyanoIntroduce a hydrogen bond acceptor; alter electronic profile.
Pyridine RingPhenyl RingRemove the basic nitrogen to reduce potential for hERG liability and alter solubility.
Pyridine RingPyrimidine RingIntroduce a second nitrogen to modify basicity, solubility, and metabolic pathways.
-CH2NH2-CH(CH3)NH2Introduce a chiral center and steric bulk to probe binding pocket.
-CH2NH2-CONH2Replace a basic amine with a neutral amide to alter physicochemical properties.

These strategic modifications, guided by SAR and computational modeling, are essential for transforming an initial hit compound like this compound into a viable drug candidate with an optimized profile of efficacy, safety, and pharmacokinetics.

Advanced Methodologies in Characterization and Biological Evaluation of 5 Bromopyridin 3 Yl Methanamine Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise determination of the chemical structure of (5-Bromopyridin-3-yl)methanamine derivatives is fundamental. A combination of spectroscopic techniques is typically employed to achieve unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for elucidating the molecular framework. For instance, in the ¹H NMR spectrum of 4-bromopyridine, a related compound, the proton signals appear at specific chemical shifts (δ), with coupling constants (J) that provide information about the connectivity of adjacent protons. mdpi.com Similarly, for derivatives of this compound, the chemical shifts of the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the methanamine group are diagnostic. The integration of these signals confirms the number of protons in each environment. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for establishing proton-proton and proton-carbon correlations, respectively, which is crucial for assigning the structure of more complex derivatives.

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for obtaining information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. mdpi.com This is particularly important for confirming the presence of the bromine atom due to its characteristic isotopic pattern.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnist.gov For this compound derivatives, characteristic absorption bands would be observed for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the pyridine ring, and the C-Br stretching vibration. mdpi.comnist.gov

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique was used to characterize adducts of copper(II) acetylacetonate (B107027) with various pyridine derivatives, providing detailed insights into their solid-state structures. mdpi.com

Chromatographic Techniques for Purity Assessment and Analysis

Ensuring the purity of this compound derivatives is critical for accurate biological testing. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. helixchrom.comhelixchrom.comsielc.com For pyridine derivatives, which are often hydrophilic, mixed-mode chromatography columns can be employed to achieve good peak shape and resolution without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.comhelixchrom.com A typical HPLC method would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and a buffering agent like phosphoric acid or sulfuric acid. sielc.comshimadzu.com Detection is commonly achieved using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, such as 260 nm. shimadzu.com

Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). UPLC methods are particularly valuable for high-throughput screening of compound libraries.

Gas Chromatography (GC) : For volatile and thermally stable derivatives, GC can be an effective analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. While not as quantitative as HPLC, it is a valuable tool in the synthetic chemistry lab.

In Vitro Biological Screening Assays

Once the structure and purity of this compound derivatives have been established, their biological activities are investigated using a variety of in vitro assays.

Cell-Based Assays for Antiproliferative and Anticancer Activity

A primary focus of research on pyridine derivatives has been their potential as anticancer agents. nih.govacs.orgacs.orgnih.govmdpi.com

MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and proliferation. nih.govfarmaciajournal.comnih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. For example, novel pyridine-urea derivatives have been evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line using the MTT assay. nih.gov

Cell Line Screening : To understand the spectrum of activity, derivatives are often screened against a panel of human cancer cell lines representing different tumor types, such as breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and colon (HT-29) cancers. nih.govmdpi.commdpi.com Some pyridine derivatives have shown significant cytotoxic activities against these cell lines. nih.gov

Apoptosis and Cell Cycle Analysis : To elucidate the mechanism of action, further assays are conducted. For instance, flow cytometry can be used to analyze the effect of the compounds on the cell cycle and to quantify the induction of apoptosis (programmed cell death). One study showed that a pyridine derivative caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Pyridine-urea derivative 8e MCF-7 (Breast) 0.22 (48h), 0.11 (72h) nih.gov
Pyridine-urea derivative 8n MCF-7 (Breast) 1.88 (48h), 0.80 (72h) nih.gov
Pyridine derivative 3b Huh-7 (Liver) 6.54 nih.gov
Pyridine derivative 3b A549 (Lung) 15.54 nih.gov
Pyridine derivative 3b MCF-7 (Breast) 6.13 nih.gov

This table is for illustrative purposes and the specific derivatives of this compound may have different activities.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. nih.govmdpi.com Derivatives of this compound can be screened for their ability to inhibit various enzymes implicated in disease.

Kinase Inhibition Assays : Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Assays are used to measure the ability of a compound to inhibit the activity of specific kinases, such as VEGFR-2 or PIM-1. acs.orgnih.gov For example, certain pyridine-ureas have been shown to inhibit VEGFR-2 at micromolar concentrations. nih.gov

Monoamine Oxidase (MAO) Inhibition Assays : MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and Parkinson's disease. nih.gov The inhibitory activity of compounds against MAO-A and MAO-B can be determined using spectrophotometric or fluorometric assays.

Urease Inhibition Assays : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by Helicobacter pylori. The inhibitory activity of compounds against urease can be measured in vitro. frontiersin.org Pyridylpiperazine hybrid derivatives have been identified as potent urease inhibitors. frontiersin.org

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Pyridine-urea derivative 8b VEGFR-2 5.0 ± 1.91 nih.gov
Pyridine-urea derivative 8e VEGFR-2 3.93 ± 0.73 nih.gov
Pyridylpiperazine derivative 5b Urease 2.0 ± 0.73 frontiersin.org
Pyridylpiperazine derivative 7e Urease 2.24 ± 1.63 frontiersin.org

This table is for illustrative purposes and the specific derivatives of this compound may have different activities.

Antimicrobial Susceptibility Testing Protocols

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyridine derivatives have also been explored for their antibacterial and antifungal properties.

Broth Microdilution Method : This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Method : In this method, a paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with the microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, a zone of growth inhibition will be observed around the disk.

Time-Kill Assays : These assays provide information on the rate at which an antimicrobial agent kills a microorganism. Samples are taken at various time points from a culture containing the test compound and the number of viable microorganisms is determined. This can help to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. For instance, the anticancer compound 3-Bromopyruvate demonstrated concentration-dependent and time-dependent bactericidal activity against H. pylori. nih.gov

Advanced Preclinical Evaluation Strategies

Promising candidates identified through in vitro screening require further evaluation in more complex biological systems before they can be considered for clinical development.

In Vivo Efficacy Models : Animal models of disease are used to assess the in vivo efficacy of a lead compound. For anticancer agents, this often involves implanting human tumor cells into immunocompromised mice (xenograft models). The effect of the compound on tumor growth, size, and metastasis is then evaluated. One study showed that a pyrano-pyridine hybrid could significantly inhibit breast cancer in an in vivo assay, with a 79% reduction in tumor size. nih.gov

Pharmacokinetic Studies : Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. These studies are crucial for determining the bioavailability and half-life of a drug candidate. For example, the plasma concentrations of pyridine-linked combretastatin (B1194345) analogues were measured in mice after oral administration to evaluate their bioavailability. acs.org

Toxicity Studies : Preliminary toxicity studies are performed in animals to identify any potential adverse effects of the compound. These studies are essential for establishing a safe dose range for further development.

Future Research Directions and Therapeutic Potential of 5 Bromopyridin 3 Yl Methanamine Derivatives

Expansion of Chemical Space for Novel Derivative Synthesis

A primary focus for future research is the continued exploration and expansion of the chemical space surrounding the (5-Bromopyridin-3-yl)methanamine core. Modern synthetic methodologies are crucial for generating diverse libraries of derivatives for biological screening.

Key synthetic strategies that have proven effective and will likely be central to future work include:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki and Buchwald-Hartwig reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively. Research has demonstrated the successful use of Suzuki cross-coupling to react bromo-pyridine precursors with various arylboronic acids, yielding novel bi-aryl pyridine (B92270) derivatives. mdpi.com Similarly, the Buchwald-Hartwig amination has been employed to synthesize N-aryl substituted phthalimide (B116566) analogs containing a bromopyridyl moiety. benthamscience.com Future efforts will likely involve using a broader range of coupling partners to introduce novel functionalities and explore different structural motifs.

Multi-component and Cascade Reactions: To increase synthetic efficiency, the development of multi-component or cascade reactions is a promising avenue. These approaches allow for the construction of complex molecules from simple starting materials in a single step, reducing time and resources. For instance, catalyzed reactions using agents like magnesium oxide nanoparticles have been shown to significantly reduce reaction times and improve yields in the synthesis of complex pyridine-based amides. frontiersin.org

Synthesis of Diverse Heterocyclic Systems: The aminomethyl group of the parent compound is a key handle for cyclization reactions to form new heterocyclic rings. Researchers have successfully created 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown potent antibacterial activity. nih.gov Future work could explore the synthesis of other heterocyclic systems, such as azetidinones or piperidines, which are known to possess a wide range of biological activities. researchgate.netmdpi.com

Development of this compound-Derived Agents for Emerging Therapeutic Areas

While initial studies have identified several areas of biological activity, significant potential exists for developing derivatives for emerging and undertreated diseases.

Antimicrobial Agents: Derivatives have demonstrated notable antibacterial and antifungal properties. frontiersin.org Specifically, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov Some compounds also exhibit significant biofilm inhibition against pathogens like Escherichia coli. mdpi.com Future research should focus on optimizing these leads to enhance their spectrum of activity, particularly against Gram-negative bacteria, and to combat the growing threat of antimicrobial resistance.

Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs. Studies have shown that certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives exhibit higher anticancer activity against human lung cancer cell lines (A549) than the established drug imatinib. frontiersin.org Other derivatives, such as heteroaryl phthalimides, have been investigated as potential topoisomerase IIα inhibitors. benthamscience.com The exploration of derivatives as inhibitors of other emerging cancer targets, such as the proteins involved in pyroptosis like gasdermin (GSDM), could be a fruitful area of investigation. nih.gov

Anti-thrombolytic and Cardiovascular Agents: A study identified a pyridine derivative, N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide, that exhibited significant clot lysis activity, suggesting potential for development as an anti-thrombolytic agent. mdpi.com This opens a pathway for designing derivatives targeting cardiovascular diseases.

Neurodegenerative Diseases: While direct evidence is still emerging, the structural features of pyridine derivatives make them plausible candidates for CNS-acting agents. Future research could explore the potential of these compounds to modulate targets relevant to neurodegenerative conditions like Parkinson's disease or Alzheimer's disease, for which novel therapeutic approaches are urgently needed. nih.gov

In-depth Mechanistic Studies on Identified Biological Activities

A critical component of future research will be to move beyond initial screening and conduct detailed mechanistic studies to understand how these derivatives exert their biological effects at the molecular level.

Target Identification and Validation: For compounds with demonstrated anticancer activity, identifying the specific molecular target is paramount. For example, in silico docking studies have suggested that certain phthalimide derivatives bind to the ATP site of human topoisomerase IIα. benthamscience.com Experimental validation of these interactions is a necessary next step.

Mechanism of Antibacterial Action: The antibacterial mechanism for the oxazolidinone class of derivatives is believed to be the inhibition of protein synthesis by binding to the 50S ribosomal subunit. nih.gov Molecular docking studies have helped to visualize this interaction. Further studies, such as bacterial morphology analysis and growth kinetics, can provide deeper insights into the precise mode of action and potential for resistance development. nih.gov

Biofilm Disruption: For compounds that inhibit biofilm formation, research should focus on elucidating the mechanism. mdpi.com This could involve interference with quorum sensing pathways, inhibition of extracellular polymeric substance (EPS) production, or direct toxicity to sessile bacteria within the biofilm matrix.

Translation of Research Findings into Preclinical and Clinical Development

The ultimate goal of medicinal chemistry research is the translation of laboratory findings into clinically effective therapies. This requires a systematic progression from in vitro studies to more complex biological models.

In Vitro to In Vivo Progression: Many of the initial studies on this compound derivatives have focused on in vitro assays, such as cytotoxicity evaluations against cancer cell lines (e.g., A549) and minimum inhibitory concentration (MIC) determinations against bacterial strains. benthamscience.comfrontiersin.orgnih.gov A crucial future direction is to advance the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in vivo.

Addressing Drug Resistance: The development of bacterial resistance is a major hurdle for new antibiotics. Studies have already begun to assess this, showing that a lead oxazolidinone derivative maintained a stable effect against S. pneumoniae for a longer duration than the commercial drug linezolid. nih.gov Continued investigation into resistance mechanisms and the development of compounds that can evade them is essential.

Combination Therapies: Exploring the use of these novel derivatives in combination with existing drugs is an attractive strategy. nih.gov This approach can enhance therapeutic efficacy, reduce the required dosage of individual agents, and potentially delay the onset of drug resistance. Synergistic effects have been observed when combining novel agents with standard-of-care drugs in areas like leishmaniasis treatment, providing a model for future studies with pyridine derivatives. nih.gov

By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for a new generation of medicines.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (5-Bromopyridin-3-yl)methanamine and its derivatives?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated pyridine precursors. For example, microwave-assisted reactions (140°C, 2 minutes under argon) with boronic acid derivatives yield intermediates, followed by Boc deprotection using trifluoroacetic acid (TFA) to obtain the free amine . For dihydrochloride salts, post-synthetic treatment with HCl in ether is recommended .
  • Key Steps :

  • Use of anhydrous Na₂SO₄ for drying and silica gel chromatography (ethyl acetate/hexane gradients) for purification .
  • Monitoring reaction progress via TLC and NMR to confirm intermediate formation.

Q. How can researchers characterize the structural and purity profile of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 205.02 g/mol for the free base) .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis to validate ≥95% purity .

Q. What are the primary research applications of this compound in drug discovery?

  • Role : The compound serves as a versatile building block for:

  • Bioactive Molecule Synthesis : Functionalization via Buchwald-Hartwig amination or reductive amination to create CNS-targeting ligands .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in the synthesis of this compound derivatives?

  • Challenge : Low yields (e.g., 11.1% in dihydrochloride formation) due to side reactions or incomplete deprotection .
  • Solutions :

  • Microwave Optimization : Adjust time/temperature profiles (e.g., 140°C → 120°C) to reduce decomposition.
  • Alternative Protecting Groups : Replace Boc with Fmoc for milder deprotection conditions.
  • Flow Chemistry : Continuous flow systems to improve reaction control and scalability .

Q. How to resolve contradictions in spectroscopic data for brominated pyridine derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts due to solvent effects or rotameric equilibria.
  • Approach :

  • Computational Modeling : Use density functional theory (DFT) to predict NMR shifts (referencing PubChem’s InChI data ).
  • Variable Temperature NMR : Identify dynamic processes affecting signal splitting .

Q. What strategies enable the use of this compound in enantioselective catalysis?

  • Advanced Functionalization :

  • Chiral Auxiliaries : Introduce menthol or binaphthyl groups to the amine for asymmetric induction .
  • Metal Complexation : Pair with chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to access enantiopure targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.